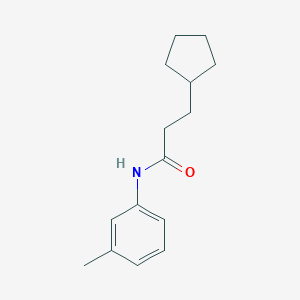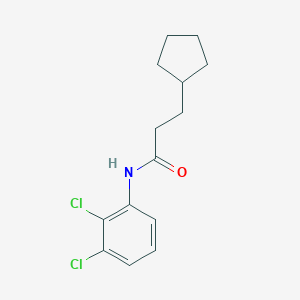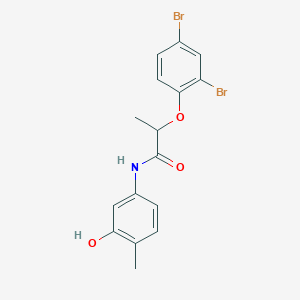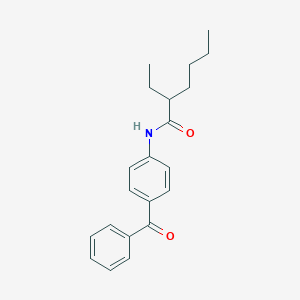![molecular formula C18H20O6S B310219 Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)
Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate, also known as BMSB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BMSB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 386.46 g/mol.
Mechanism of Action
The mechanism of action of Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in inflammation, cancer, and viral infections. This compound has also been found to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Future Directions
There are several future directions for research on Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate. One potential area of study is the development of this compound-based anti-inflammatory drugs. This compound could also be further investigated for its anti-cancer and anti-viral properties. In addition, this compound could be used as a building block for the synthesis of other compounds with potential applications in various fields of scientific research.
Synthesis Methods
Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate can be synthesized using a two-step process. In the first step, 4-methoxybenzoic acid is reacted with butyl alcohol in the presence of a catalyst such as sulfuric acid to form butyl 4-methoxybenzoate. In the second step, the butyl 4-methoxybenzoate is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form this compound.
Scientific Research Applications
Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its potential use in organic electronics and as a building block for the synthesis of other compounds.
properties
Molecular Formula |
C18H20O6S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
butyl 4-(4-methoxyphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C18H20O6S/c1-3-4-13-23-18(19)14-5-7-16(8-6-14)24-25(20,21)17-11-9-15(22-2)10-12-17/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
XBRKOCSTSDPVFF-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B310136.png)
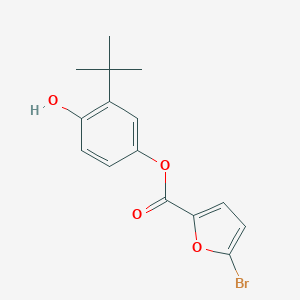
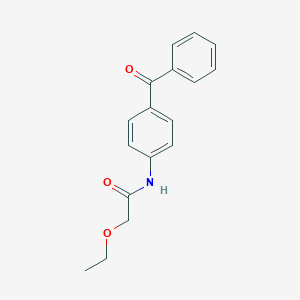
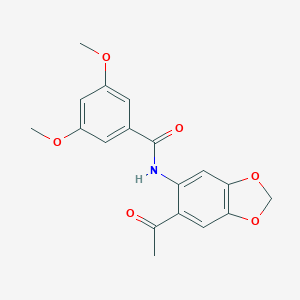
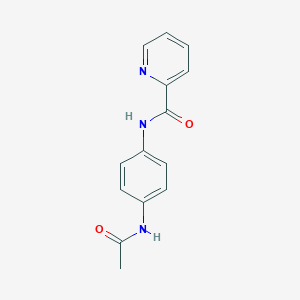
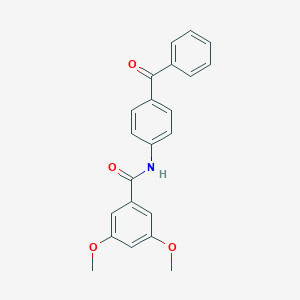
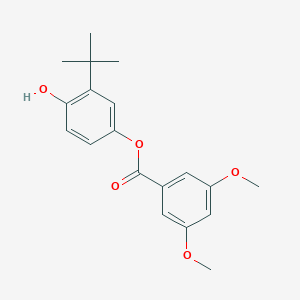
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
